

Y08262: A Technical Overview of its Mechanism of Action in Acute Myeloid Leukemia

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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets. One such target is the CREB-binding protein (CBP), a transcriptional coactivator with a bromodomain that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in gene expression. The compound **Y08262** has been identified as a potent and selective inhibitor of the CBP bromodomain, showing promise as a potential therapeutic agent for AML. This document provides a detailed technical guide on the mechanism of action of **Y08262** in AML, including available quantitative data, relevant experimental protocols, and visualizations of the signaling pathway and experimental workflows.

Core Mechanism of Action

Y08262 functions as a selective inhibitor of the CBP bromodomain. The bromodomain of CBP is an epigenetic "reader" that plays a pivotal role in transcriptional regulation. By binding to acetylated lysine residues on histones and transcription factors, the CBP bromodomain helps to recruit the transcriptional machinery to specific gene promoters, leading to the expression of genes involved in cell proliferation and survival. In AML, the CBP bromodomain is implicated in maintaining the expression of oncogenes that drive leukemogenesis.



Y08262 competitively binds to the acetyl-lysine binding pocket of the CBP bromodomain, preventing its interaction with acetylated histones and other proteins. This disruption of CBP's reader function leads to the downregulation of target oncogenes, thereby inhibiting the growth and proliferation of AML cells.

Quantitative Data

The primary quantitative data available for **Y08262** is its high potency in inhibiting the CBP bromodomain. While the full spectrum of its activity across various AML cell lines is detailed in the primary literature, which is not publicly accessible, the foundational inhibitory concentration is a key indicator of its potential.

Table 1: In Vitro Inhibitory Activity of Y08262

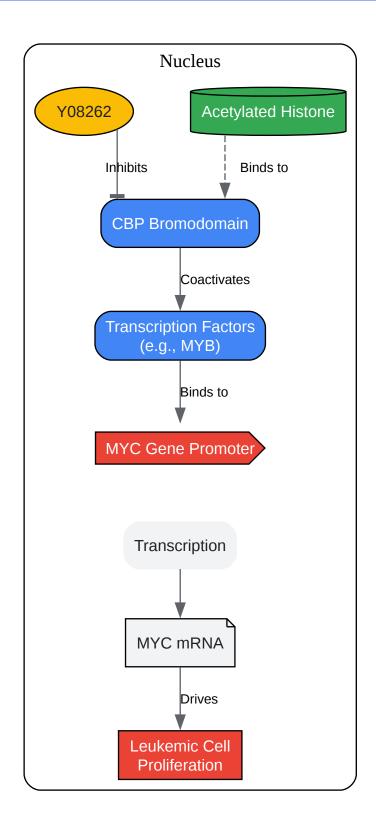
| Target | Assay Type | IC50 (nM) | Source |
|-----------------|-------------------|-----------|--------|
| CBP Bromodomain | Biochemical Assay | 73.1 | |

Note: The primary publication indicates that **Y08262** also demonstrates potent inhibitory activities in AML cell lines, though specific IC50 values for cell viability or proliferation are not available in the public domain.

Signaling Pathway

The inhibition of the CBP bromodomain by **Y08262** disrupts the transcriptional activation of key oncogenes in AML. A primary downstream target of CBP is the MYC proto-oncogene, a critical driver of cell proliferation and a hallmark of many cancers, including AML.





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Caption: **Y08262** inhibits the CBP bromodomain, disrupting transcriptional activation of the MYC oncogene.



Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of a novel CBP bromodomain inhibitor like **Y08262**.

CBP Bromodomain Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the in vitro potency of a compound in inhibiting the interaction between the CBP bromodomain and an acetylated histone peptide.

- · Materials:
 - Recombinant GST-tagged CBP bromodomain protein
 - Biotinylated acetylated histone H4 peptide
 - Europium-labeled anti-GST antibody (donor fluorophore)
 - Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
 - Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)
 - 384-well assay plates
 - Y08262 (or test compound) serially diluted in DMSO
- Procedure:
 - Add 2 μL of the serially diluted Y08262 compound or DMSO (as a control) to the wells of a 384-well plate.
 - Prepare a solution of recombinant CBP bromodomain and the biotinylated acetylated histone H4 peptide in assay buffer.
 - Add 10 μL of this protein-peptide mixture to each well.
 - Incubate the plate at room temperature for 15 minutes.



- Prepare a detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
- Add 10 μL of the detection mixture to each well.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
- Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.

- Materials:
 - AML cell lines (e.g., MV4-11, MOLM-13)
 - Complete culture medium (e.g., RPMI-1640 with 10% FBS)
 - 96-well cell culture plates
 - Y08262 (or test compound) serially diluted in culture medium
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Procedure:
 - \circ Seed AML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium.
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.



- Treat the cells with serial dilutions of Y08262. Include wells with untreated cells and vehicle (DMSO) control.
- Incubate the plate for an additional 72 hours.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- \circ Add 100 μ L of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after drug treatment.

- Materials:
 - AML cell lines
 - Y08262 (or test compound)
 - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
 - Flow cytometer
- Procedure:
 - Seed AML cells in a 6-well plate and treat with Y08262 at various concentrations for 24-48 hours.
 - Harvest the cells by centrifugation and wash them twice with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

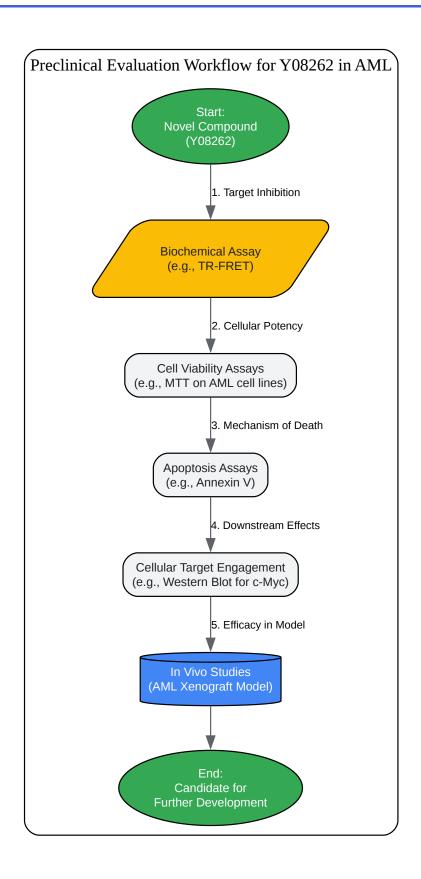


- Transfer 100 μL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- \circ Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- $\circ~$ Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour, detecting FITC fluorescence (for Annexin V) and PI fluorescence.
- Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like **Y08262** in AML.





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Caption: A generalized workflow for the preclinical assessment of Y08262's anti-AML activity.



Conclusion

Y08262 is a potent and selective inhibitor of the CBP bromodomain, a critical epigenetic regulator in AML. By disrupting the transcriptional activity of CBP, Y08262 leads to the downregulation of key oncogenes, thereby inhibiting leukemic cell growth. While detailed cellular data for Y08262 is not broadly available, its high in vitro potency against its target suggests it is a promising lead compound for further investigation and development as a targeted therapy for Acute Myeloid Leukemia. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation of Y08262 and other CBP bromodomain inhibitors.

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